4-Iodo-2-nitrobenzoic acid
Overview
Description
4-Iodo-2-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds such as 2-chloro-4-nitrobenzoic acid and 4-nitrobenzoic acid can offer insights into the properties and applications of 4-iodo-2-nitrobenzoic acid.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of benzoic acid derivatives. For instance, the synthesis of molecular salts of 2-chloro-4-nitrobenzoic acid involves a crystal engineering approach, where the compound is reacted with pyridyl and benzoic acid derivatives . Similarly, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids is achieved through a reaction with polyethylene glycol derivatives . These methods suggest that the synthesis of 4-iodo-2-nitrobenzoic acid could also be approached through similar functionalization techniques.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction techniques. For example, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . The presence of halogen bonds, in addition to hydrogen bonds, plays a significant role in the crystal stabilization of these compounds . This implies that 4-iodo-2-nitrobenzoic acid may also exhibit interesting structural features due to the presence of an iodine atom, which is known to participate in halogen bonding.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The presence of nitro and halogen groups on the benzene ring can facilitate a range of chemical reactions, including substitution and cyclization. Therefore, 4-iodo-2-nitrobenzoic acid is likely to be a versatile reagent in the synthesis of heterocyclic compounds due to the presence of both nitro and iodine substituents.
Physical and Chemical Properties Analysis
The physical properties of benzoic acid derivatives, such as melting points, can be altered through the formation of co-crystals. For example, a co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide shows a higher melting point than the pure components, indicating enhanced thermal stability . The chemical properties, such as reactivity and stability, are also influenced by the nature of the substituents and the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions . These findings suggest that 4-iodo-2-nitrobenzoic acid could also form stable co-crystals and exhibit unique physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
Crystal Engineering with Hydrogen and Halogen Bonds
4-Iodo-2-nitrobenzoic acid is significant in crystal engineering, particularly for creating molecular tapes via strong hydrogen bonds and weak halogen interactions. These tapes, mediated through O–H⋯N hydrogen bonds and C–I⋯O interactions, are found in complexes like 4-nitrobenzoic acid·4-iodopyridine, showcasing good structural insulation between hydrogen bonding and halogen bonding domains. Although the predictability of these interactions varies with the halogen involved, these findings are crucial for designing crystals (Saha, Nangia, & Jaskólski, 2005).
Tandem Castro–Stephens Coupling and Cyclisation
The compound has been utilized in generating 5-Nitroisocoumarins through Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure, indicating its role in facilitating complex chemical reactions. The synthesis process and the structural nuances of the resulting compounds underline the compound's versatility and potential in organic chemistry (Woon, Dhami, Mahon, & Threadgill, 2006).
Halogen Bonds in Molecular Salts/Cocrystals
4-Iodo-2-nitrobenzoic acid is part of a study exploring the role of halogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid. The research highlights the importance of halogen bond interactions in stabilizing crystal structures and how these interactions influence the conformation of the molecular salts, providing insights into the complex interplay of molecular forces in crystal formation (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFYNYRKIUGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596479 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-nitrobenzoic acid | |
CAS RN |
116529-62-5 | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116529-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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